3-(azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(azidomethyl)bicyclo[111]pentane-1-carboxylic acid typically involves multiple steps One common synthetic route starts with the preparation of bicyclo[11The reaction conditions often involve the use of azide reagents and appropriate solvents to facilitate the azidation process . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. These reactions are highly specific and efficient, making the compound valuable in various biochemical applications .
Comparison with Similar Compounds
3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds such as:
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of an azido group, leading to different reactivity and applications.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: . The uniqueness of this compound lies in its azido group, which enables specific and efficient reactions, particularly in the context of click chemistry.
Properties
CAS No. |
2680533-23-5 |
---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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